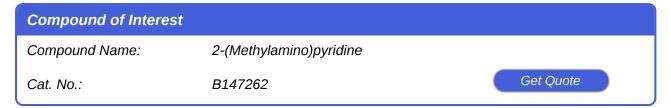


2-(Methylamino)pyridine: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for **2-(Methylamino)pyridine** (CAS No. 4597-87-9). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and insights into the compound's behavior.

Core Physical and Chemical Properties

2-(Methylamino)pyridine is a pyridine derivative with a methylamino group at the second position. Its chemical structure influences its physical and chemical properties, including its reactivity and potential as a ligand in coordination chemistry.[1][2]



Property	Value	Reference	
Molecular Formula	C ₆ H ₈ N ₂	[3]	
Molecular Weight	108.14 g/mol	[3]	
Appearance	Clear colorless to pale yellow liquid	[4]	
Melting Point	15 °C (lit.)		
Boiling Point	200-201 °C (lit.)		
Density	1.052 g/mL at 25 °C (lit.)		
Refractive Index	n20/D 1.578 (lit.)		

Solubility Profile

Quantitative solubility data for **2-(Methylamino)pyridine** in various solvents is not extensively reported in publicly available literature. However, qualitative descriptions indicate its solubility in water and alcohol.[5] For research and development purposes, it is crucial to determine the quantitative solubility in relevant solvent systems.

Solvent	Quantitative Solubility (g/L)	Temperature (°C)	Reference
Water	Data not available	-	-
Ethanol	Data not available	-	-
Methanol	Data not available	-	-
DMSO	Data not available	-	-
Acetone	Data not available	-	-

Recommended Experimental Protocol for Solubility Determination



For a precise determination of solubility, standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) are recommended.

Logical Workflow for Solubility Determination



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Caption: A general workflow for the experimental determination of solubility.

A detailed protocol based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility would involve the following steps:

- Preliminary Test: A simple test to estimate the approximate solubility and the time required to reach equilibrium.
- Flask Method (for solubilities > 10 mg/L):
 - An excess amount of 2-(methylamino)pyridine is added to a known volume of the solvent in a flask.
 - The mixture is agitated at a controlled temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
 - The saturated solution is then separated from the undissolved solid by centrifugation or filtration.
 - The concentration of **2-(methylamino)pyridine** in the clear supernatant is determined using a validated analytical method (e.g., HPLC-UV, GC-MS).
- Column Elution Method (for solubilities < 10 mg/L):
 - A column is packed with an inert support material coated with an excess of 2-(methylamino)pyridine.



- The solvent is passed through the column at a slow, constant flow rate.
- The eluate is collected in fractions, and the concentration of the solute is determined until a plateau is reached, indicating saturation.

Stability Profile

The stability of **2-(methylamino)pyridine** is a critical parameter for its handling, storage, and application. While it is generally considered stable under normal conditions, it is susceptible to degradation under specific environmental stresses.[6]

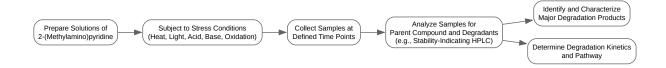
Stability Parameter	Observation	Conditions	Reference
Thermal Stability	Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.	High temperatures	[6]
Photostability	Undergoes photoreaction, including amino-imino tautomerism.	UV irradiation (in a low-temperature argon matrix)	[7]
Acidic/Basic Stability	Data not available	-	-
Oxidative Stability	Incompatible with strong oxidizing agents.	Presence of strong oxidizers	[6]

Recommended Experimental Protocol for Stability Testing

To establish a comprehensive stability profile, a systematic study following guidelines such as those from the International Council for Harmonisation (ICH) Topic Q1A (R2): Stability Testing of New Drug Substances and Products is recommended.



Logical Workflow for a Forced Degradation Study



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Caption: A workflow for conducting forced degradation studies to assess stability.

A forced degradation study would involve the following:

- Stress Conditions:
 - Acidic Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.
 - Basic Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.
 - Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
 - Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 60-80 °C).
 - Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.
- Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, should be developed and validated to separate the parent compound from any degradation products.
- Data Analysis: The percentage of degradation is calculated at various time points to determine the degradation kinetics. Major degradation products should be identified and

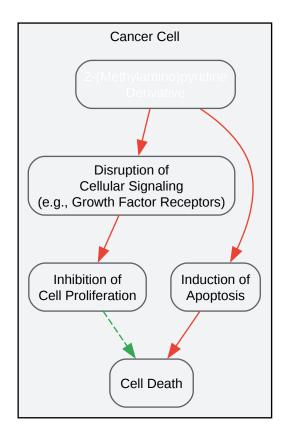


characterized using techniques like LC-MS and NMR.

Biological Activity and Potential Signaling Pathways

Derivatives of **2-(methylamino)pyridine** have shown promise in medicinal chemistry, particularly as potential anticancer agents.[8] While specific signaling pathways for **2-(methylamino)pyridine** itself are not well-defined in the literature, the mechanisms of its derivatives are under active investigation. These mechanisms are thought to involve the induction of apoptosis and the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.[8]

Conceptual Signaling Pathway for Anticancer Activity of Derivatives



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Caption: Potential mechanisms of anticancer activity for **2-(methylamino)pyridine** derivatives.

Conclusion



This technical guide summarizes the currently available data on the solubility and stability of **2-(methylamino)pyridine**. While some physical and chemical properties are documented, there is a clear need for quantitative solubility data in common laboratory solvents and comprehensive stability studies under various stress conditions. The provided experimental protocols, based on established international guidelines, offer a framework for generating this critical data. Furthermore, the emerging biological activities of its derivatives highlight the potential of the **2-(methylamino)pyridine** scaffold in drug discovery and development.

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